

The Antimicrobial Spectrum of Berberine Tannate: A Technical Guide

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Compound of Interest

Compound Name: *Berberine tannate*

Cat. No.: *B14113735*

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Abstract

Berberine, a natural isoquinoline alkaloid, has a long history in traditional medicine for treating various ailments, including infections. **Berberine tannate**, a salt of berberine with tannic acid, is of particular interest due to its potential for enhanced bioavailability and synergistic effects. This technical guide provides an in-depth exploration of the antimicrobial spectrum of berberine, with a focus on **berberine tannate** where data is available. It includes a comprehensive summary of its activity against bacteria, fungi, viruses, and parasites, detailed experimental protocols for antimicrobial susceptibility testing, and a visual representation of the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Berberine is a well-documented bioactive compound extracted from various plants, including those of the *Berberis* species.[1][2][3] It exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The salt form, **berberine**

tannate, combines berberine with tannic acid, a polyphenol known for its own biological activities. This combination may offer advantages in terms of stability and absorption. This guide synthesizes the current understanding of the antimicrobial capabilities of berberine and its tannate salt.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial activity of berberine has been evaluated against a broad range of pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs), 50% effective concentrations (EC50), and 50% inhibitory concentrations (IC50) reported in the literature. It is important to note that much of the available data pertains to berberine hydrochloride or other salts, as specific data for **berberine tannate** is limited. The available data for various berberine forms is presented here as a proxy for the potential activity of **berberine tannate**, warranting further specific investigation into the tannate salt.

Table 1: Antibacterial Activity of Berberine

Bacterial Species	Berberine Salt/Form	MIC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	Berberine Tannate	5	[6]
Staphylococcus aureus (MRSA)	Berberine	2560	[7]
Staphylococcus epidermidis	Berberine Chloride	16 - 512	[8]
Streptococcus agalactiae	Berberine	0.78	[9]
Escherichia coli	Berberine	2048	[10]
Pseudomonas aeruginosa	Berberine	1280	[7]
Salmonella enterica serovar Typhimurium	Berberine	-	[11]
Helicobacter pylori	Berberine	50 - 100,000	[9]

Table 2: Antifungal Activity of Berberine

Fungal Species	Berberine Salt/Form	MIC ($\mu\text{g/mL}$)	Reference
Candida albicans	Berberine	64 - 160	[2][3][12][13]
Candida krusei	Berberine	10	[3][12][13]
Candida glabrata	Berberine	20	[3][12][13]
Cryptococcus neoformans	Berberine	64 - 128	[2]
Trichophyton rubrum	Berberine	128	[2]
Trichophyton mentagrophytes	Berberine	64	[2]

Table 3: Antiviral Activity of Berberine

Virus	Berberine Salt/Form	EC50 (μM)	Reference
SARS-CoV-2	Berberine	~10.6	[14]
Herpes Simplex Virus (HSV)	Berberine	-	[15][16]
Human Cytomegalovirus (HCMV)	Berberine	-	[15][16]
Human Papillomavirus (HPV)	Berberine	-	[15][16]
Human Immunodeficiency Virus (HIV)	Berberine	-	[15][16]
Influenza A Virus	Berberine	-	[16]
Respiratory Syncytial Virus (RSV)	Berberine	-	[16]

Table 4: Antiparasitic Activity of Berberine

Parasite Species	Berberine Salt/Form	IC50 (µg/mL)	Reference
Plasmodium falciparum (K1 strain)	Palmatine (related protoberberine alkaloid)	0.08 - 2.4	[17][18]
Trypanosoma brucei rhodesiense	Palmatine (related protoberberine alkaloid)	2.80 - 14.3	[17][18]
Leishmania donovani	Palmatine (related protoberberine alkaloid)	2.7 - 20.4	[17][18]
Giardia lamblia	Berberine Sulfate	-	[19]
Trichomonas vaginalis	Berberine Sulfate	-	[19]
Entamoeba histolytica	Berberine Sulfate	-	[19]

Key Mechanisms of Antimicrobial Action

Berberine exerts its antimicrobial effects through a multi-targeted approach, which may contribute to a lower likelihood of resistance development.

- **Disruption of Cell Membranes and Walls:** Berberine can interfere with the integrity of microbial cell membranes and walls, leading to leakage of intracellular components and cell death.
- **Inhibition of Nucleic Acid and Protein Synthesis:** It has been shown to intercalate with DNA and inhibit DNA synthesis and reverse transcriptase activity.[15][16]
- **Inhibition of Quorum Sensing:** Berberine can interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for the regulation of virulence factors and biofilm formation.[6][7][11][20][21]
- **Modulation of Host Immune Response:** Berberine can modulate host inflammatory signaling pathways, such as the p38 MAPK and NF-κB pathways, which can contribute to the

clearance of pathogens.[4][5]

Experimental Protocols

This section provides detailed methodologies for two common assays used to determine the antimicrobial susceptibility of a compound like **berberine tannate**.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[22][23][24][25]

Materials:

- 96-well microtiter plates
- Sterile test tubes
- Mueller-Hinton Broth (MHB) or other appropriate broth medium
- **Berberine tannate** stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
- Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 0.5 McFarland standard)
- Sterile pipettes and tips
- Incubator
- Microplate reader (optional, for quantitative analysis)

Procedure:

- Preparation of **Berberine Tannate** Dilutions: a. Dispense 100 μ L of sterile broth into all wells of a 96-well plate. b. Add 100 μ L of the **berberine tannate** stock solution (at twice the highest desired final concentration) to the first well of each row to be tested. c. Perform serial

two-fold dilutions by transferring 100 μL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 μL from the last well.

- Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL for bacteria). c. Dilute this standardized suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5×10^5 CFU/mL).
- Inoculation: a. Add 100 μL of the diluted inoculum to each well containing the **berberine tannate** dilutions. This will bring the final volume in each well to 200 μL and dilute the **berberine tannate** to its final test concentrations. b. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only, no inoculum).
- Incubation: a. Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
- Interpretation of Results: a. The MIC is the lowest concentration of **berberine tannate** at which there is no visible growth (turbidity) of the microorganism. b. Results can also be read using a microplate reader by measuring the optical density at 600 nm.

Antimicrobial Susceptibility Testing using Agar Well Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Materials:

- Petri plates with Mueller-Hinton Agar (MHA) or other suitable agar
- Sterile cotton swabs
- Bacterial or fungal inoculum, standardized to a 0.5 McFarland standard
- Sterile cork borer or pipette tip to create wells
- **Berberine tannate** solutions at various concentrations

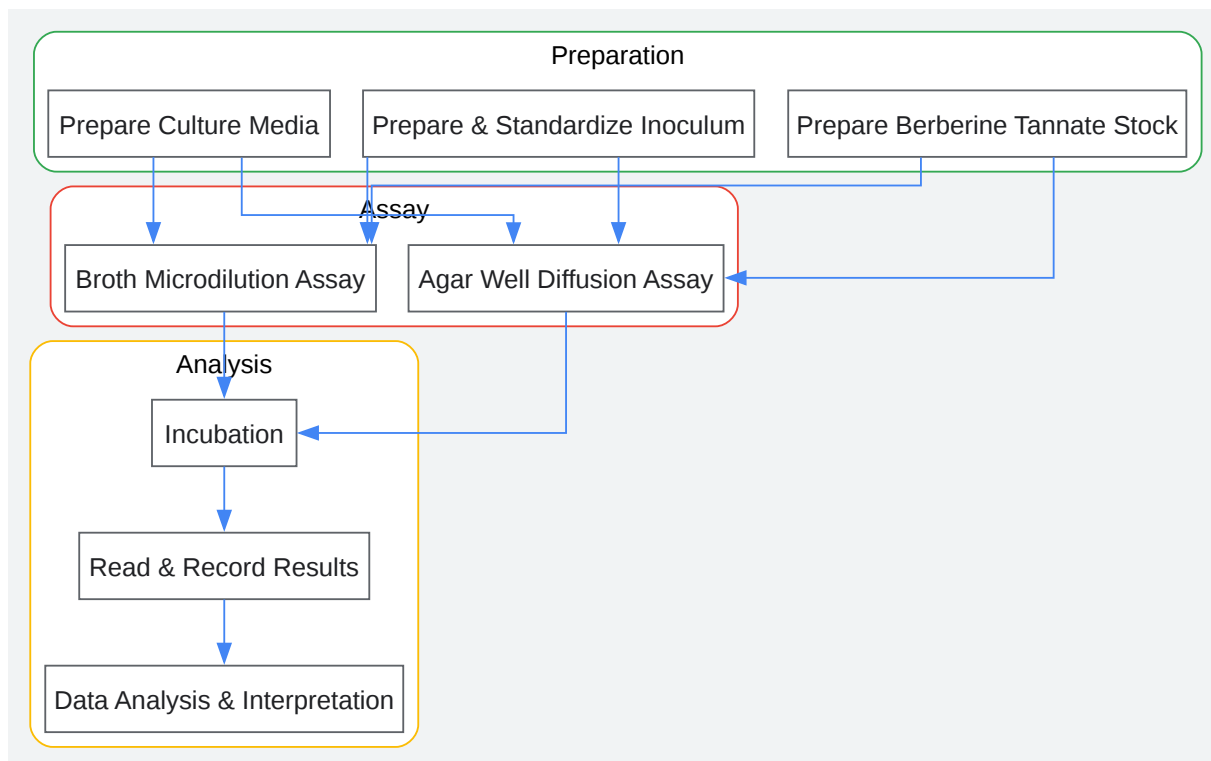
- Positive control (e.g., a known antibiotic) and negative control (solvent used to dissolve **berberine tannate**)
- Incubator
- Calipers or ruler

Procedure:

- Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized microbial suspension. b. Squeeze out excess liquid against the inside of the tube. c. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
- Creation of Wells: a. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
- Application of Test Substance: a. Carefully pipette a fixed volume (e.g., 50-100 μL) of the **berberine tannate** solution into each well. b. Add the positive and negative controls to separate wells on the same plate.
- Incubation: a. Allow the plates to stand for a period to allow for diffusion of the substance into the agar. b. Incubate the plates in an inverted position at the appropriate temperature and duration for the test microorganism.
- Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. b. A larger zone of inhibition indicates greater antimicrobial activity.

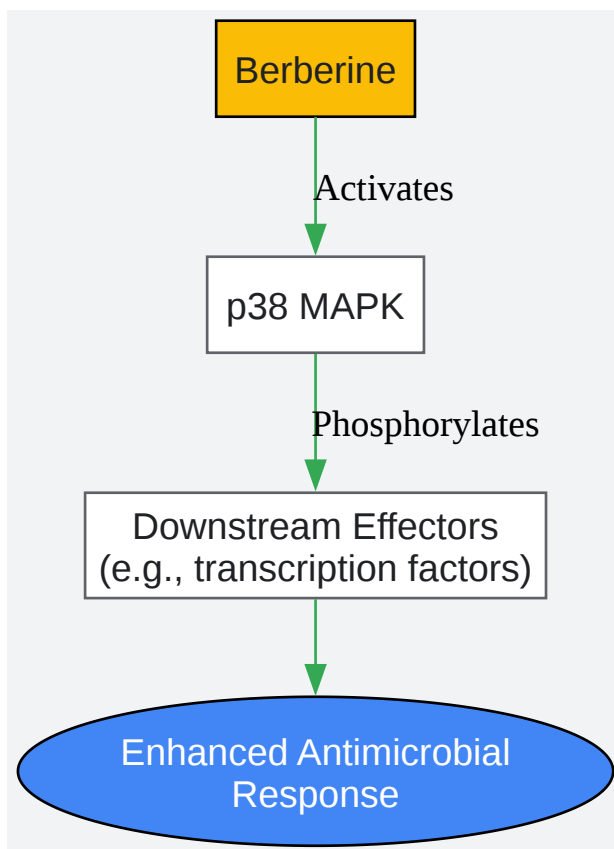
Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by berberine and a typical experimental workflow for antimicrobial testing.



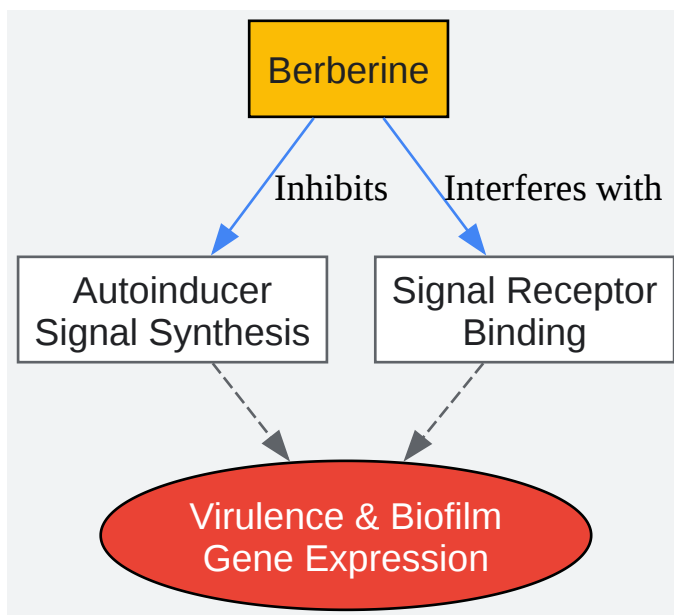
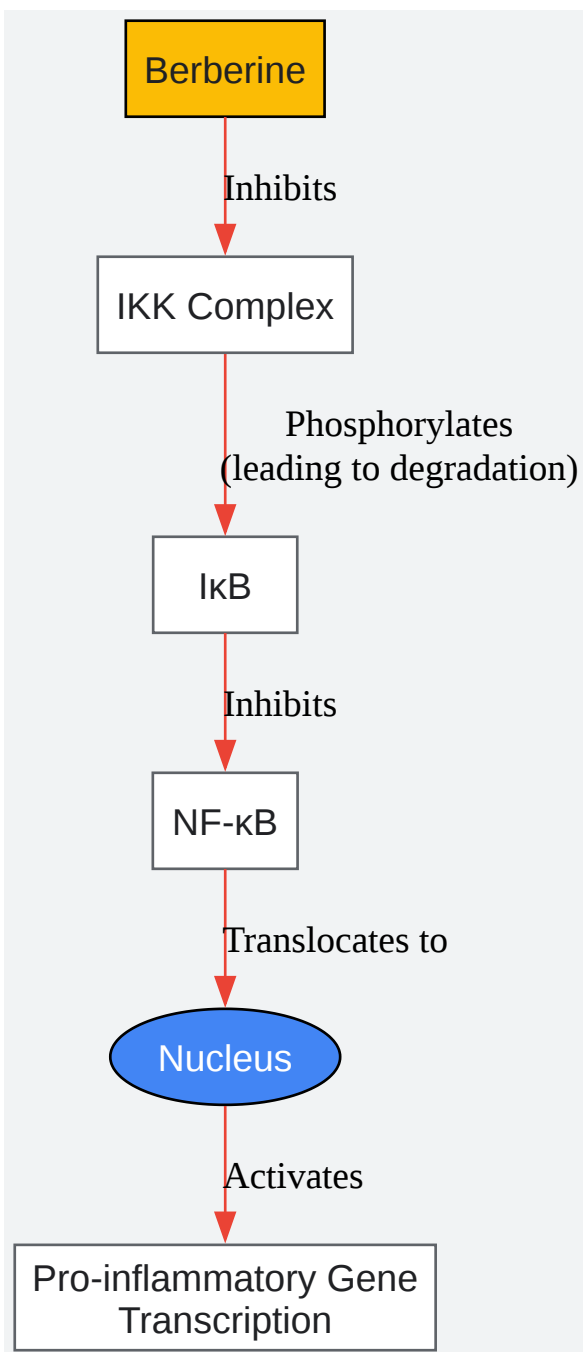
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Caption: Experimental workflow for antimicrobial susceptibility testing.



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Caption: Berberine's activation of the p38 MAPK signaling pathway.



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